

Application Notes and Protocols for In Vivo Studies with DS18561882

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Compound of Interest

Compound Name: DS18561882

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These application notes provide a comprehensive guide for the preparation and in vivo administration of **DS18561882**, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The protocols outlined below are intended to ensure consistent and reproducible results in preclinical research settings.

Introduction

DS18561882 is a small molecule inhibitor targeting MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.^[1] MTHFD2 is highly expressed in various cancer types and plays a significant role in the biosynthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.^[2] By inhibiting MTHFD2, **DS18561882** disrupts these critical metabolic pathways, leading to the suppression of tumor growth.^{[1][2]} This document provides detailed protocols for the formulation of **DS18561882** for oral administration in animal models, along with relevant quantitative data and pathway diagrams to support experimental design.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **DS18561882**.

Table 1: In Vitro Activity of **DS18561882**

Parameter	Value	Cell Line/Target	Reference
MTHFD2 IC ₅₀	0.0063 μ M	Human MTHFD2	[1]
MTHFD1 IC ₅₀	0.57 μ M	Human MTHFD1	[1]
Cell Growth GI ₅₀	140 nM	MDA-MB-231	[1]
Cell Viability EC ₅₀	Not specified	HL-60	[3]

Table 2: In Vivo Pharmacokinetics of **DS18561882** in Mice (Oral Administration)

Dose (mg/kg)	C _{max} (μ g/mL)	T _{max} (h)	AUC (μ g·h/mL)	T _{1/2} (h)	Reference
30	11.4	Not specified	64.6	2.21	[2]
100	56.5	Not specified	264	2.16	[2]
300	90.1	Not specified	726	2.32	[2]

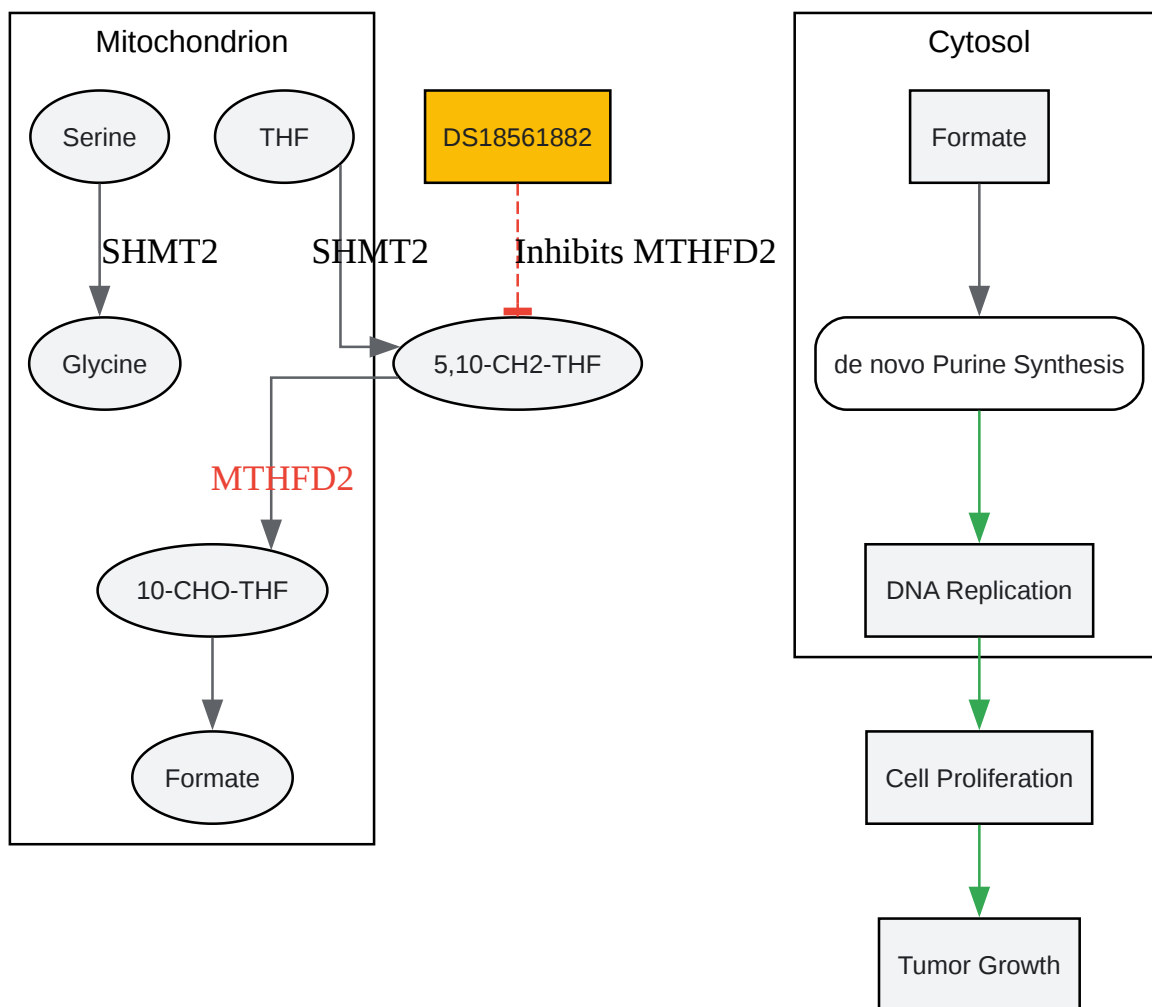
Table 3: In Vivo Antitumor Efficacy of **DS18561882** in a Mouse Xenograft Model

Dose (mg/kg, BID)	Tumor Growth Inhibition (TGI)	Animal Model	Reference
30	Dose-dependent	MDA-MB-231	[2]
100	Dose-dependent	MDA-MB-231	[2]
300	67%	MDA-MB-231	[2]

Signaling Pathway and Mechanism of Action

DS18561882 exerts its anticancer effects by inhibiting MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition depletes the supply of one-carbon units necessary for the de novo synthesis of purines. The resulting purine deficiency leads to replication stress and ultimately arrests the proliferation of rapidly dividing cancer cells.

Mechanism of Action of DS18561882



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Caption: Mechanism of action of **DS18561882** in the MTHFD2 pathway.

Experimental Protocols

Preparation of 0.5% (w/v) Methyl Cellulose Vehicle

This protocol describes the preparation of a 0.5% (w/v) methyl cellulose solution, a common vehicle for oral administration of hydrophobic compounds to rodents.

Materials:

- Methyl cellulose (e.g., 400 cP)

- Sterile, deionized water
- Glass beaker
- Magnetic stirrer and stir bar
- Heating plate

Procedure:

- Calculate the required amount of methyl cellulose and water. For example, to prepare 100 mL of a 0.5% solution, you will need 0.5 g of methyl cellulose and 100 mL of water.
- Heat approximately one-third of the total required volume of water to 60-80°C.
- While stirring the heated water vigorously with a magnetic stirrer, slowly add the methyl cellulose powder.
- Continue stirring until the powder is fully dispersed and the mixture appears as a milky suspension.
- Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water.
- Continue stirring the solution at room temperature or on ice until the methyl cellulose is completely dissolved and the solution becomes clear and viscous.
- Store the prepared vehicle at 2-8°C. The solution should be prepared fresh weekly.

Formulation of DS18561882 for Oral Gavage

This protocol details the preparation of a homogenous suspension of **DS18561882** for in vivo oral administration.

Materials:

- **DS18561882** powder
- Prepared 0.5% (w/v) methyl cellulose vehicle

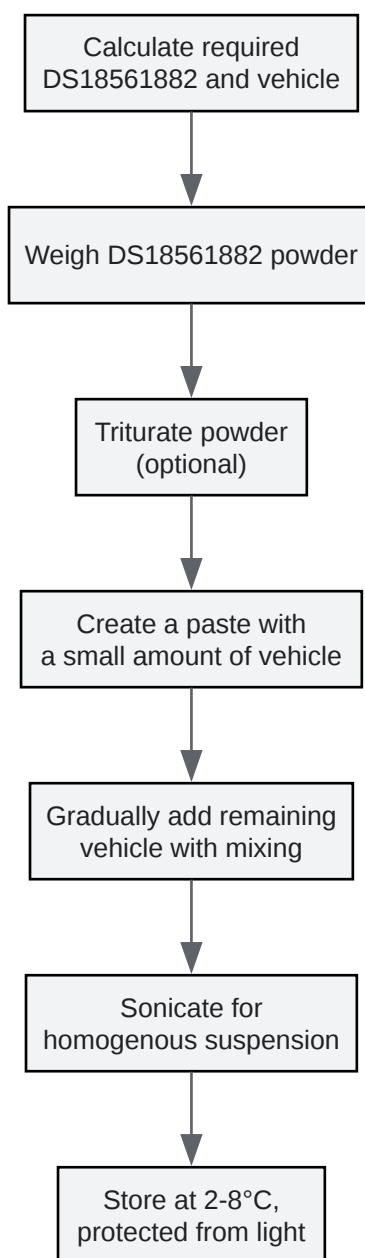
- Mortar and pestle (optional)
- Spatula
- Weighing balance
- Appropriate container (e.g., glass vial or conical tube)
- Vortex mixer or sonicator

Procedure:

- Calculate the required amount of **DS18561882** and vehicle. The calculation should be based on the desired dose (e.g., mg/kg), the average weight of the animals, and the dosing volume (typically 10 mL/kg for mice).
 - Example Calculation: For a 300 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:
 - Dose per mouse = $300 \text{ mg/kg} \times 0.025 \text{ kg} = 7.5 \text{ mg}$
 - Dosing volume per mouse = $10 \text{ mL/kg} \times 0.025 \text{ kg} = 0.25 \text{ mL}$
 - Concentration of suspension = $7.5 \text{ mg} / 0.25 \text{ mL} = 30 \text{ mg/mL}$
- Weigh the calculated amount of **DS18561882** powder.
- Reduce particle size (optional but recommended). If the powder is aggregated, gently triturate it in a mortar and pestle to obtain a fine, uniform powder.
- Prepare a paste. Transfer the weighed powder to a suitable container. Add a small volume of the 0.5% methyl cellulose vehicle and use a spatula to create a smooth, uniform paste. This "wetting" step is crucial to ensure proper dispersion.
- Gradually add the remaining vehicle. While continuously mixing (e.g., with a vortex mixer), slowly add the remaining volume of the methyl cellulose vehicle to the paste until the final desired volume is reached.

- Ensure a homogenous suspension. For a more uniform and stable suspension, sonicate the mixture in a water bath for 5-10 minutes or until a homogenous suspension is observed.
- Storage and Handling. It is recommended to prepare the suspension fresh daily. If storage is necessary, keep it at 2-8°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

DS18561882 Formulation Workflow



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Caption: Workflow for the preparation of a **DS18561882** suspension.

In Vivo Administration via Oral Gavage

This protocol outlines the standard procedure for administering the prepared **DS18561882** suspension to mice via oral gavage.

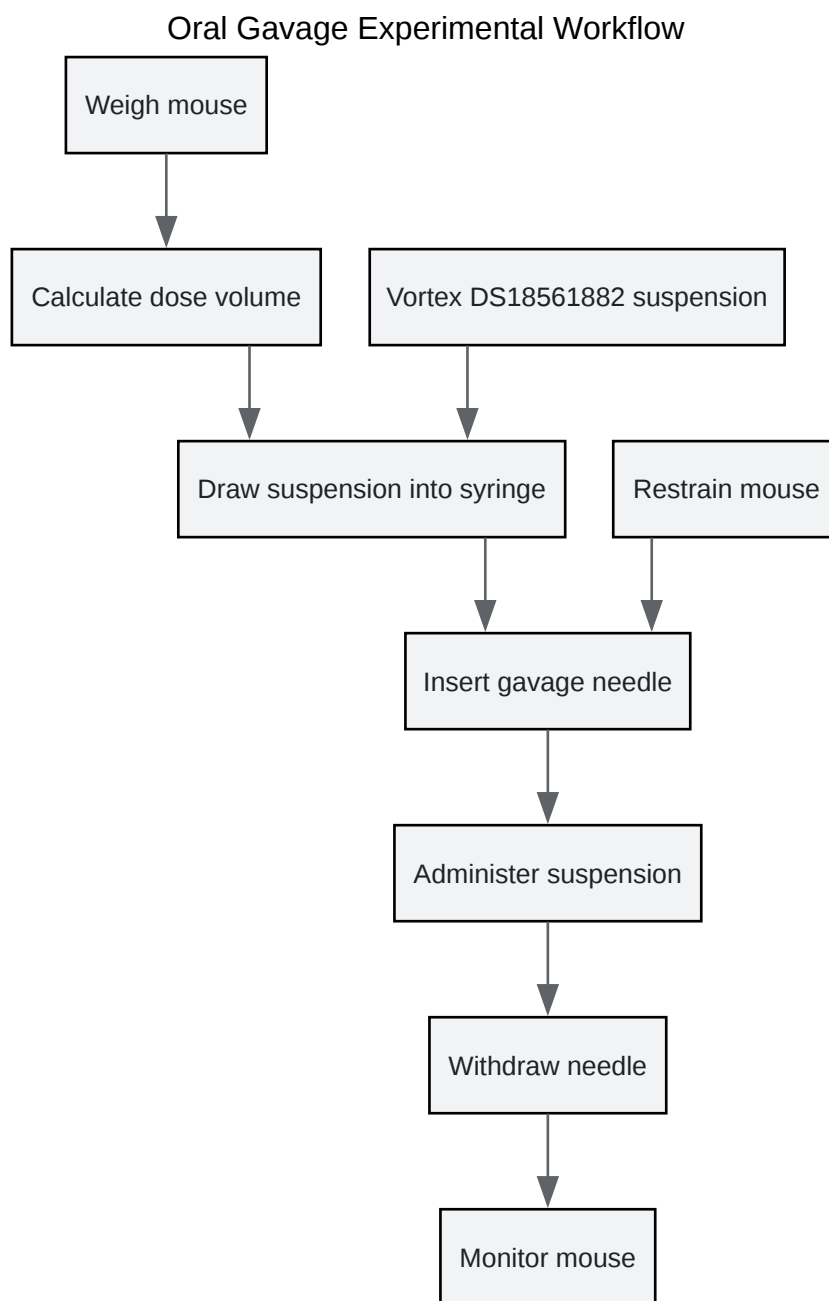
Materials:

- Prepared **DS18561882** suspension
- Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- **Animal Preparation.** Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.
- **Suspension Preparation.** Ensure the **DS18561882** suspension is at room temperature and has been thoroughly mixed by vortexing to guarantee homogeneity.
- **Dose Aspiration.** Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
- **Animal Restraint.** Gently but firmly restrain the mouse to immobilize its head and body.
- **Gavage Needle Insertion.** Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
- **Compound Administration.** Once the needle is correctly positioned in the esophagus, slowly administer the suspension.

- Needle Withdrawal. Gently remove the gavage needle along the same path of insertion.
- Post-Administration Monitoring. Return the mouse to its cage and monitor for any signs of distress or adverse reactions for a short period after dosing.



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Caption: Experimental workflow for oral gavage administration.

Conclusion

The protocols and data presented in these application notes are intended to provide a robust framework for conducting in vivo studies with **DS18561882**. Adherence to these detailed procedures will facilitate the generation of reliable and reproducible data, contributing to a clearer understanding of the therapeutic potential of MTHFD2 inhibition in cancer.

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